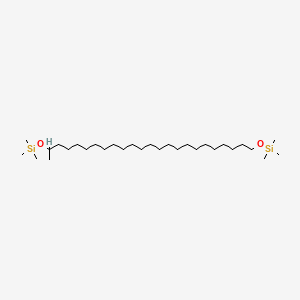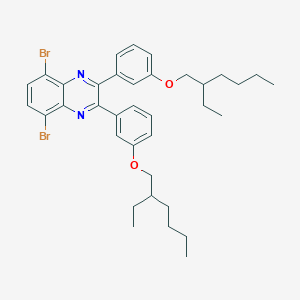
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline is a complex organic compound with the molecular formula C36H44Br2N2O2 and a molecular weight of 696.55 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific research applications.
Méthodes De Préparation
The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon . Industrial production methods may involve large-scale bromination and subsequent functionalization processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline involves its interaction with specific molecular targets and pathways. The bromine atoms and ethylhexyloxy groups play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline include:
5,8-Dibromo-2,3-diphenylquinoxaline: This compound lacks the ethylhexyloxy groups, which may affect its solubility and reactivity.
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline: The presence of octyloxy groups instead of ethylhexyloxy groups can influence the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and application potential compared to its analogs.
Propriétés
Formule moléculaire |
C36H44Br2N2O2 |
|---|---|
Poids moléculaire |
696.6 g/mol |
Nom IUPAC |
5,8-dibromo-2,3-bis[3-(2-ethylhexoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C36H44Br2N2O2/c1-5-9-13-25(7-3)23-41-29-17-11-15-27(21-29)33-34(40-36-32(38)20-19-31(37)35(36)39-33)28-16-12-18-30(22-28)42-24-26(8-4)14-10-6-2/h11-12,15-22,25-26H,5-10,13-14,23-24H2,1-4H3 |
Clé InChI |
CCXZZZBCJAZUCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCC(CC)CCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


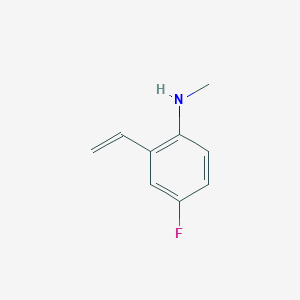
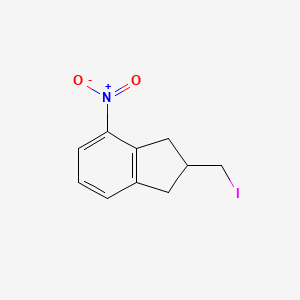
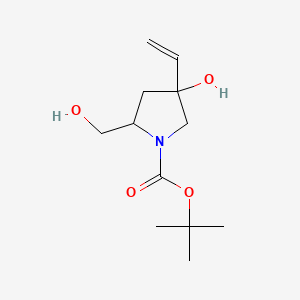
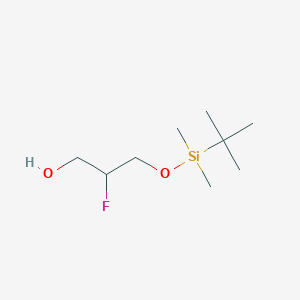
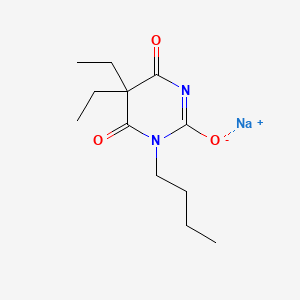
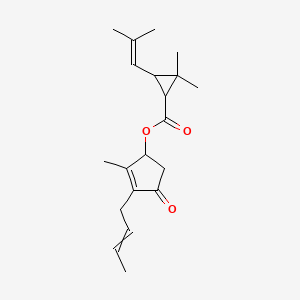
![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
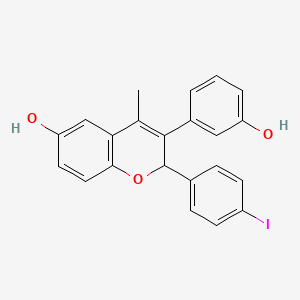
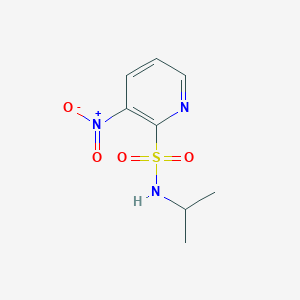
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)

![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
